N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide
Description
N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide is a complex organic compound featuring an imidazole ring, a methyl group, and an oxolane ring
Properties
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-3-4-11(18-10)5-6-13(17)16(2)9-12-14-7-8-15-12/h7-8,10-11H,3-6,9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDLFEDDWWWNRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CCC(=O)N(C)CC2=NC=CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include aromatic aldehydes and o-phenylenediamine . The reaction conditions often involve the use of solvents like N,N-dimethylformamide and catalysts such as sulfur .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methyl and oxolane groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with altered functional groups .
Scientific Research Applications
N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-imidazol-2-yl)methanol
- (1-methyl-4-5-dihydro-1H-imidazol-2-yl)methanamine dihydrochloride
- (1-phenyl-1H-imidazol-2-yl)methanol
Uniqueness
N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(5-methyloxolan-2-yl)propanamide is unique due to its combination of an imidazole ring, a methyl group, and an oxolane ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
